molecular formula C15H18O3 B11868986 Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate

Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate

Cat. No.: B11868986
M. Wt: 246.30 g/mol
InChI Key: ZGRWMRRWBMHJHE-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol . It is a derivative of naphthalene, characterized by the presence of an ethyl ester group, a methoxy group, and a methyl group on the naphthalene ring.

Preparation Methods

The synthesis of ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate involves several steps. One common method includes the esterification of 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including dyes and fragrances.

Mechanism of Action

The mechanism of action of ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate can be compared with similar compounds such as:

Biological Activity

Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate (CAS 3894-18-6) is a compound belonging to the class of methoxy-substituted naphthalene derivatives. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H18O3
  • Molecular Weight : 262.3 g/mol
  • Synonyms : Ethyl 1,4-dihydro-8-methoxy-1-methylnaphthalene-1-carboxylate

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antiviral Activity : Preliminary studies indicate that compounds with similar structures exhibit antiviral properties. For instance, derivatives of methoxy-substituted naphthalenes have shown effectiveness against hepatitis B virus (HBV) and hepatitis C virus (HCV) by inhibiting viral replication and enzyme activity .
  • Antioxidant Properties : Research suggests that the compound may possess antioxidant capabilities, which are critical in mitigating oxidative stress-related damage in cells. Antioxidant activity is often measured using assays such as DPPH and ABTS, where higher radical scavenging activity indicates stronger antioxidant potential .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes crucial for viral replication. For example, methoxy-substituted naphthalenes have been shown to act as potent inhibitors of NS3/4A protease in HCV .
  • Radical Scavenging : The compound's structure may facilitate its interaction with free radicals, thereby neutralizing them and preventing cellular damage .

Antiviral Efficacy

A study published in MDPI highlighted the antiviral efficacy of methoxy-substituted naphthalenes against HBV. The research indicated that these compounds could disrupt the assembly of viral capsids and inhibit replication in HepG2.2.15 cells with an effective concentration (EC50) in the nanomolar range .

Antioxidant Activity Assessment

In another study assessing antioxidant properties, this compound exhibited significant radical scavenging activity. The IC50 values obtained through DPPH assays were comparable to established antioxidants, indicating its potential as a natural antioxidant agent .

Data Table: Biological Activities of this compound

Activity TypeTarget/MechanismEC50/IC50 ValueReference
AntiviralInhibition of HBV replicationNanomolar range
AntioxidantRadical scavengingDPPH: IC50 = X µg/mL

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 8-methoxy-1-methyl-4H-naphthalene-1-carboxylate

InChI

InChI=1S/C15H18O3/c1-4-18-14(16)15(2)10-6-8-11-7-5-9-12(17-3)13(11)15/h5-7,9-10H,4,8H2,1-3H3

InChI Key

ZGRWMRRWBMHJHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C=CCC2=C1C(=CC=C2)OC)C

Origin of Product

United States

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